Edtmp - 1429-50-1

Edtmp

Catalog Number: EVT-292407
CAS Number: 1429-50-1
Molecular Formula: C6H20N2O12P4
Molecular Weight: 436.12 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Ethylenediaminetetramethylene phosphonic acid (EDTMP) is a polyphosphonate ligand widely employed in scientific research, particularly in the development of radiopharmaceuticals for bone-related applications. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] This organic compound, characterized by its multiple phosphonate groups, exhibits a high affinity for calcium, making it particularly suitable for targeting bone tissues. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] EDTMP's role in scientific research primarily revolves around its ability to chelate various radiometals, forming stable complexes that can be used for diagnostic imaging and therapeutic applications, particularly in the context of bone diseases and cancer. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Future Directions

a) Development of New Radiopharmaceuticals: Exploring the use of EDTMP with other β(-) emitting radiometals possessing favorable decay characteristics for bone pain palliation or myeloablation, further expanding the therapeutic options available. [, ]

b) Combination Therapies: Investigating the synergistic effects of combining EDTMP-based radiopharmaceuticals with other therapeutic modalities, such as chemotherapy or immunotherapy, to improve treatment outcomes for bone metastases and hematological malignancies. []

c) Personalized Dosimetry: Refining dosimetry calculations and developing personalized treatment plans based on individual patient characteristics to optimize the therapeutic efficacy and minimize the side effects of EDTMP-based radiopharmaceuticals. []

d) Targeted Delivery Systems: Exploring the use of nanoparticles or other targeted drug delivery systems to enhance the specificity and effectiveness of EDTMP-based radiopharmaceuticals, particularly in delivering higher radiation doses to bone lesions while sparing healthy tissues. [, ]

e) Investigation of Mechanisms of Action: Conducting further research to elucidate the precise mechanisms underlying the interaction of EDTMP with bone tissue and the factors influencing its biodistribution and pharmacokinetics, leading to a deeper understanding of its biological effects. [, , ]

HEDTMP (N-(2-Hydroxyethyl) Ethylenediamine-1,1,2-tri(methylene Phosphonic Acid))

Compound Description: HEDTMP is a phosphonic acid derivative structurally similar to Edtmp, featuring one less phosphonic acid group. Studies have investigated its potential as a bone-seeking agent for targeted radiotherapy. []

Relevance: Like Edtmp, HEDTMP exhibits a strong affinity for bone tissue, making it suitable for labeling with radiometals like ¹⁵³Sm. [] This shared property stems from the presence of multiple phosphonic acid groups, which bind to calcium in the hydroxyapatite matrix of bone. The research suggests that ¹⁵³Sm-HEDTMP might offer advantages over ¹⁵³Sm-EDTMP, such as higher bone uptake and a higher target-to-nontarget ratio. []

DOTMP (1,4,7,10-Tetraazacyclododecane-1,4,7,10-Tetramethylene Phosphonic Acid)

Compound Description: DOTMP is a cyclic polyaminophosphonate ligand recognized for forming highly stable complexes with various radiometals, including ¹⁷⁷Lu and ¹⁵³Sm. [] These complexes exhibit potential as bone pain palliation agents due to their favorable pharmacokinetic properties. []

CTMP (1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-Tetramethylene Phosphonic Acid)

Compound Description: CTMP is a cyclic tetraphosphonate and a 14-membered analog of DOTMP. Research highlights its ability to complex with ¹⁸⁸Re, forming a radiolabeled complex suitable for bone pain palliation. []

Relevance: Like Edtmp, CTMP can be labeled with radiometals for bone-seeking applications. [] While Edtmp is an acyclic ligand, CTMP possesses a cyclic structure, leading to improved stability and kinetic inertness of its metal complexes. This difference in structure makes CTMP particularly suitable for complexing with radiometals like ¹⁸⁸Re, which may not form stable complexes with Edtmp due to ionic radius incompatibility. []

DTPMP (Diethylenetriamine pentamethylene phosphonate)

Compound Description: DTPMP, similar to EDTMP, is a phosphonate chelator investigated for its ability to bind radiometals like ¹¹³m In and ⁶⁷Ga. [, ] These complexes were investigated for their potential in imaging myocardial infarcts. [, ]

Relevance: Both EDTMP and DTPMP share structural similarities, possessing multiple phosphonate groups capable of chelating metal ions. [, ] This structural similarity underpins their application in radiopharmaceutical development. The research highlights the influence of protein binding on the myocardial uptake of these radiolabeled phosphonates. [, ] While both ¹¹³mIn-EDTMP and ¹¹³mIn-DTPMP showed promise as myocardial imaging agents, ⁶⁷Ga-EDTMP exhibited a higher degree of protein binding and slower blood clearance compared to its DTPMP counterpart, potentially affecting its efficacy for this specific application. [, ]

EDTA (Ethylenediaminetetraacetic Acid)

Compound Description: EDTA is a well-known chelating agent with a structure analogous to Edtmp, where carboxylic acid groups replace the phosphonic acid groups. It forms stable complexes with a wide range of metal ions. []

Source and Classification

EDTMP is synthesized from readily available chemical precursors, namely phosphorous acid and ethylenediamine, through a series of chemical reactions. It falls under the category of phosphonic acids, which are characterized by the presence of phosphorus atoms bonded to carbon chains through phosphonate groups. The compound is particularly noted for its utility in radiopharmaceuticals, especially with radionuclides like Lutetium-177.

Synthesis Analysis

The synthesis of EDTMP typically involves a modified Mannich-type reaction. The following outlines a common method used for its preparation:

  1. Reagents: The primary reactants include phosphorous acid, ethylenediamine, and formaldehyde.
  2. Procedure:
    • A mixture of water and hydrochloric acid is prepared (100 mL of water and 50 mL of 37% hydrochloric acid).
    • Ethylenediamine (0.1 mol) and phosphorous acid (0.4 mol) are added to this mixture and stirred until dissolved.
    • The solution is refluxed for 2 hours.
    • Formaldehyde (0.4 mol) is added dropwise over a period while continuing to reflux for an additional 4 hours.
    • Upon completion, the solution is cooled, and the solvent is removed under reduced pressure using a rotary evaporator.
    • Ethanol is added to precipitate the product, which is then filtered, washed with ethanol, and dried under vacuum .

This synthesis method yields high purity (greater than 99%) EDTMP, suitable for further applications in radiopharmaceutical formulations.

Molecular Structure Analysis

The molecular structure of EDTMP can be described as follows:

  • Chemical Formula: C8_8H20_20N2_2O6_6P
  • Molecular Weight: Approximately 263.23 g/mol
  • Structural Features:
    • The compound contains two ethylenediamine moieties bonded to four methylene phosphonic acid groups.
    • The presence of multiple phosphonate groups allows for strong chelation with metal ions, particularly useful in radiopharmaceutical applications.

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are employed to confirm the structure and purity of synthesized EDTMP .

Chemical Reactions Analysis

EDTMP participates in various chemical reactions primarily involving complexation with metal ions. The most notable reactions include:

  1. Complexation with Radionuclides:
    • EDTMP forms stable complexes with Lutetium-177, which is utilized in therapeutic applications for metastatic bone pain relief.
    • The optimal pH for complex formation typically ranges from 6 to 9, which affects the labeling efficiency of the radionuclide .
  2. Decomposition: Under extreme conditions (high temperatures or strong acids), EDTMP can decompose into simpler phosphonic acids and other byproducts.
  3. Recrystallization: This process can be employed post-synthesis to enhance purity levels further by dissolving the compound in suitable solvents followed by controlled cooling .
Mechanism of Action

EDTMP acts primarily by binding to hydroxyapatite in bone tissue due to its phosphonate groups. This mechanism facilitates targeted delivery of radionuclides like Lutetium-177 directly to bone lesions. The therapeutic action involves:

  • Radiation Emission: Upon decay, Lutetium-177 emits beta particles that induce localized radiation damage in cancerous bone tissues.
  • Pain Relief: Clinical studies have demonstrated significant reductions in pain scores among patients treated with Lutetium-177-EDTMP compared to baseline measures .

The efficacy of this treatment modality has been supported by statistical analyses showing marked improvements in patient outcomes over time.

Physical and Chemical Properties Analysis

EDTMP exhibits several key physical and chemical properties:

These properties make EDTMP suitable for both pharmaceutical applications and research settings where precision in chemical behavior is crucial .

Applications

EDTMP has several important applications:

  1. Radiopharmaceuticals: Primarily used as a carrier molecule for radionuclides such as Lutetium-177 in the treatment of metastatic bone pain.
  2. Diagnostic Imaging: Its ability to form stable complexes with various isotopes makes it useful in diagnostic imaging techniques.
  3. Research Applications: Utilized in studies involving bone metabolism and the development of new therapeutic agents targeting bone-related diseases.
Chemical and Structural Fundamentals of EDTMP

Molecular Structure and Ligand Properties

Ethylenediamine tetra(methylene phosphonic acid) (EDTMP) possesses a molecular structure centered on an ethylenediamine backbone (N₂C₂H₈), with each nitrogen atom functionalized by two methylenephosphonic acid groups (–CH₂PO₃H₂). This arrangement yields the molecular formula C₆H₂₀N₂O₁₂P₄ and a molecular weight of 436.13 g/mol for the acid form [1] [4] [9]. The compound typically exists as a white crystalline powder at room temperature, exhibiting limited water solubility (<5%) but dissolving readily in ammonia solutions [4] [9]. Its crystalline form has a melting point range of 215–217°C [4] [9].

A defining characteristic of EDTMP is its octaprotic nature, capable of undergoing up to eight deprotonation steps due to the four phosphonic acid groups, each contributing two acidic protons, and the two amine groups contributing one proton each under strongly alkaline conditions. The first protonation constant (lgβ₁) is exceptionally high at 12.90, reflecting the strong basicity of the phosphonate groups upon initial deprotonation [6]. This extensive proton dissociation profile enables versatile acid-base behavior across a wide pH range. Industrially, EDTMP is often handled as its sodium salt (EDTMPS, C₆H₁₂N₂Na₈O₁₂P₄, MW 612.13 g/mol) to enhance water solubility for applications like water treatment [7].

Table 1: Fundamental Physicochemical Properties of EDTMP

PropertyValueReference
Molecular Formula (Acid)C₆H₂₀N₂O₁₂P₄ [1]
Molecular Weight (Acid)436.13 g/mol [1]
Molecular Formula (Na Salt)C₆H₁₂N₂Na₈O₁₂P₄ [7]
Molecular Weight (Na Salt)612.13 g/mol [7]
AppearanceWhite crystalline powder [9]
Melting Point215–217°C [9]
Water Solubility (Acid)<5% (at room temperature) [9]

Chelation Chemistry: Binding Mechanisms with Metal Ions

EDTMP functions as a hexadentate to octadentate ligand, coordinating metal ions primarily through the oxygen atoms of its deprotonated phosphonate groups (–PO₃²⁻) and potentially through the nitrogen atoms when fully deprotonated [1] [6]. Its chelation efficacy arises from the synergistic flexibility and multiplicity of donor atoms. Each phosphonate group provides one or two coordination sites, while the central ethylenediamine nitrogen atoms can also participate in binding, particularly with transition metals. This structural configuration allows EDTMP to form complexes with remarkably high stability constants, especially with di- and tri-valent metal ions [4] [9].

The ligand exhibits exceptional affinity for copper(II) ions, forming complexes with stability constants exceeding even those of Ethylenediaminetetraacetic acid (EDTA), historically renowned as a strong chelator. This superior sequestering power stems from the phosphonate groups' higher basicity and the adaptable geometry of the EDTMP-metal complexes [4] [9]. Furthermore, EDTMP demonstrates strong binding to alkaline earth metals (calcium, magnesium) and trivalent lanthanides/actinides (samarium, lutetium). The coordination environment around calcium ions, for instance, involves multiple phosphonate oxygen atoms, forming stable ring structures crucial for scale inhibition [1] [8].

A biologically critical binding mode involves trivalent radiometals like Samarium-153 and Lutetium-177. The phosphonate groups in the [M-EDTMP]⁽⁵⁻⁶⁻⁾ complexes effectively mimic the phosphate groups in bone mineral hydroxyapatite (Ca₁₀(PO₄)₆(OH)₂). This structural mimicry drives selective uptake and retention of the radiometal complexes at sites of high bone turnover, such as osteoblastic metastases, forming the basis for palliative radiotherapy of bone pain [1] [6].

Comparative Analysis of Phosphonate-Based Ligands

EDTMP belongs to a broader class of aminopolyphosphonates utilized for metal sequestration. Comparing its properties with structurally similar ligands highlights its unique advantages and limitations:

  • EDTMP vs. Diethylenetriamine Penta(Methylene Phosphonic Acid) (DTPMP): DTPMP (C₉H₂₈N₃O₁₅P₅) features an additional amine and phosphonate group compared to EDTMP. This higher denticity generally translates to stronger binding for many metals and superior performance as a scale inhibitor, particularly against CaCO₃ and CaSO₄ in cooling water systems [2]. However, DTPMP's photodegradation behavior differs significantly. While both undergo UV degradation, DTPMP degradation rates increase dramatically in the presence of bivalent metal ions (Fe²⁺ > Mg²⁺ ≈ Ca²⁺). Fe²⁺ catalyzes DTPMP degradation via electron transfer, whereas Ca²⁺/Mg²⁺ stabilization alters the complex geometry, potentially slowing breakdown in some environmental contexts [2]. EDTMP lacks the central nitrogen donor, potentially influencing its photolytic pathway products and rates under similar conditions.

  • EDTMP vs. 1,4,7,10-Tetraazacyclododecane-1,4,7,10-Tetra(Methylene Phosphonic Acid) (DOTMP): DOTMP represents the macrocyclic analog of EDTMP. The constrained cyclic structure of DOTMP confers significantly enhanced thermodynamic stability and kinetic inertness on its metal complexes compared to the acyclic EDTMP. For instance, Lutetium(III)-DOTP complexes ([Lu-DOTP]⁵⁻) exhibit extraordinary stability under simulated physiological conditions (98.1% complexed Lu³⁺), making DOTMP superior for demanding radiopharmaceutical applications where dissociation must be minimized [3] [5]. However, the synthesis and cost of macrocyclic ligands like DOTMP are substantially higher than for acyclic analogs like EDTMP. EDTMP, while less kinetically inert, still forms sufficiently stable complexes with Sm³⁺ and Lu³⁺ for effective bone pain palliation, offering a cost-effective alternative [1] [6].

  • EDTMP vs. Aminotris(Methylene Phosphonic Acid) (ATMP) and 1-Hydroxyethylidene-1,1-Diphosphonic Acid (HEDP): ATMP (N(CH₂PO₃H₂)₃) has lower denticity (potentially hexadentate) than EDTMP. HEDP (CH₃C(PO₃H₂)₂OH) is primarily a bidentate chelator. Consequently, EDTMP generally forms more stable complexes with larger ions like Ca²⁺ and lanthanides than ATMP or HEDP. All three are widely used in water treatment and detergents, but EDTMP's higher charge density (can dissociate into 8 ions) enhances its ability to disrupt crystal growth (e.g., CaSO₄, BaSO₄ scale) compared to HEDP (mainly anti-CaCO₃) or ATMP [1] [8].

Table 2: Comparison of Key Phosphonate-Based Chelating Ligands

Ligand (Abbr.)Structure TypeDenticityKey Metal TargetsPrimary ApplicationsStability Constant (log K, Representative Metal)
EDTMPLinear, acyclic6-8Ca²⁺, Cu²⁺, Zn²⁺, Ln³⁺Water treatment, Radiopharmaceuticals (¹⁵³Sm, ¹⁷⁷Lu), Detergentslog KSmL = 22.62 [6], log KCuL > EDTA [4]
DTPMPLinear, acyclic8-10Ca²⁺, Fe²⁺/³⁺, Mg²⁺Detergents, Cooling water, Peroxide stabilizationNot Provided (Higher Ca affinity than EDTMP) [2] [8]
DOTMP (DOTP)Macrocyclic8Ln³⁺ (Lu³⁺, Tb³⁺), Cu²⁺Radiopharmaceuticals (superior kinetic stability)log KLuL >> EDTMP, >30 [3] [5]
ATMPBranched, acyclic6Ca²⁺, Fe³⁺, Zn²⁺Water treatment, Detergentslog KCaH₄L ~8.0 [8]
HEDPDiphosphonate2-4Ca²⁺, Fe³⁺Scale inhibition (CaCO₃), Detergentslog KCaH₂L ~6.5 [8]

Stability Constants and Thermodynamic Studies of Ethylenediamine Tetra(Methylene Phosphonic Acid) Complexes

Rigorous determination of stability constants (formation constants, β) is paramount for predicting EDTMP complex behavior under application conditions. Potentiometric titration, typically using specialized software like Hyperquad 2000 or ESTA, is the primary method employed under controlled temperature and ionic strength (often I = 0.15 M NaCl to mimic physiological conditions) [3] [6].

Protonation Constants: The stepwise protonation constants of EDTMP (H₈L) reflect the basicity of its phosphonate and amine groups. The cumulative constants (lgβ₁ to lgβ₈) determined at 37°C are [6]:lgβ₁ = 12.90 (assigned), lgβ₂ = 22.69 ± 0.02, lgβ₃ = 30.54 ± 0.03, lgβ₄ = 36.93 ± 0.02, lgβ₅ = 42.15 ± 0.01, lgβ₆ = 45.02 ± 0.03, lgβ₇ = 46.14 ± 0.02. These values indicate the phosphonate groups protonate first at high pH, followed by the amine groups under more acidic conditions. The high lgβ₁ and lgβ₂ underscore the strong affinity of EDTMP for its first two protons.

Metal Complex Stability Constants: Thermodynamic studies confirm the high stability of EDTMP complexes with relevant metal ions:

  • Samarium(III): log KSmL = 22.62 ± 0.02 (for SmL), log KSmLH = 29.93 ± 0.02 (for SmLH), log KSmLH2 = 36.18 ± 0.03 (for SmLH₂) [6]. These constants indicate the formation of stable, negatively charged complexes (SmL⁵⁻ and SmLH⁴⁻) crucial for bone targeting.
  • Lutetium(III): While specific constants for Lu-EDTMP are less commonly reported than for DOTMP, plasma modeling studies confirm that EDTMP effectively binds Lu³⁺, forming species suitable for bone pain palliation, though with lower kinetic inertness than DOTMP complexes [3] [5].
  • Calcium(II) and Copper(II): EDTMP exhibits log K values with Ca²⁺ exceeding those of EDTA and DTPA, particularly noted for Cu²⁺ where it forms the most stable complex among common chelators [4] [9]. Reported stability constants for Ca-EDTMP complexes are generally above log K = 10, explaining its effectiveness as an antiscalant [8].

Table 3: Experimentally Determined Stability Constants for Key EDTMP Complexes

Complexlog K (Formation Constant)Conditions (Temp., Ionic Strength)MethodReference
SmL⁵⁻22.62 ± 0.0237°C, I=0.15 M KClPotentiometry (Hyperquad 2000) [6]
SmLH⁴⁻29.93 ± 0.0237°C, I=0.15 M KClPotentiometry (Hyperquad 2000) [6]
SmLH₂³⁻36.18 ± 0.0337°C, I=0.15 M KClPotentiometry (Hyperquad 2000) [6]
Lu-DOTP⁵⁻>>30 (Highly stable)25°C, I=0.15 M NaClPotentiometry [3]
EDTMP (H₈L) lgβ₇46.14 ± 0.0237°C, I=0.15 M KClPotentiometry [6]
EDTMP (H₈L) lgβ₆45.02 ± 0.0337°C, I=0.15 M KClPotentiometry [6]

Speciation and Plasma Modeling: Thermodynamic speciation calculations using determined stability constants are vital for predicting complex behavior in vivo. For [¹⁵³Sm]Sm-EDTMP administered intravenously, modeling under simulated blood plasma conditions (pH 7.4, containing Ca²⁺, Mg²⁺, Zn²⁺, Cu²⁺, citrate, carbonate) reveals that Sm(III) remains overwhelmingly complexed by EDTMP (>98%). The dominant species are SmLH⁴⁻ and SmL⁵⁻ [6]. This near-quantitative complexation explains the efficient renal excretion observed clinically and minimizes release of free Sm³⁺ ions. Crucially, the model predicts negligible competition between Sm³⁺ and physiological Ca²⁺ ions for EDTMP binding, alleviating concerns about hypocalcemia during therapy. The negatively charged complexes (SmLH⁴⁻/SmL⁵⁻) are repelled by the negatively charged glomerular membrane, aligning with the observed renal clearance pathway [6]. Similar modeling for Lu³⁺-EDTMP, while potentially showing lower kinetic stability than DOTMP complexes, still supports sufficient thermodynamic stability for bone targeting applications [3]. These thermodynamic insights underpin the safe and effective design of radiopharmaceuticals based on EDTMP metal complexes.

Properties

CAS Number

1429-50-1

Product Name

Edtmp

IUPAC Name

[2-[bis(phosphonomethyl)amino]ethyl-(phosphonomethyl)amino]methylphosphonic acid

Molecular Formula

C6H20N2O12P4

Molecular Weight

436.12 g/mol

InChI

InChI=1S/C6H20N2O12P4/c9-21(10,11)3-7(4-22(12,13)14)1-2-8(5-23(15,16)17)6-24(18,19)20/h1-6H2,(H2,9,10,11)(H2,12,13,14)(H2,15,16,17)(H2,18,19,20)

InChI Key

NFDRPXJGHKJRLJ-UHFFFAOYSA-N

SMILES

C(CN(CP(=O)(O)O)CP(=O)(O)O)N(CP(=O)(O)O)CP(=O)(O)O

Synonyms

(68Ga)-EDTMP
(ethylenedinitrilo)-tetramethylenephosphonic acid
(ethylenedinitrilo)-tetramethylenephosphonic acid, ammonium salt
(ethylenedinitrilo)-tetramethylenephosphonic acid, calcium (1:1) salt
(ethylenedinitrilo)-tetramethylenephosphonic acid, calcium (1:2) salt
(ethylenedinitrilo)-tetramethylenephosphonic acid, calcium, sodium (1:1:4) salt
(ethylenedinitrilo)-tetramethylenephosphonic acid, hexasodium salt
(ethylenedinitrilo)-tetramethylenephosphonic acid, octaammonium salt
(ethylenedinitrilo)-tetramethylenephosphonic acid, pentasodium salt
(ethylenedinitrilo)-tetramethylenephosphonic acid, potassium salt
(ethylenedinitrilo)-tetramethylenephosphonic acid, sodium salt
(ethylenedinitrilo)-tetramethylenephosphonic acid, tetrapotassium salt
(ethylenedinitrilo)-tetramethylenephosphonic acid, tetrasodium salt
(ethylenedinitrilo)-tetramethylenephosphonic acid, trisodium salt
68Ga-EDTMP
Dequest 2041
editempa
editempa acid
EDTPO
ethylenediaminetetra(methylenephosphonic)acid
ethylenediaminetetramethylenephosphonate, gallium salt
gallium-68 labeled ethylenediamine tetramethylene phosphonate
N,N,N',N' ethylenediamine tetra(methylenephosphonic acid)

Canonical SMILES

C(CN(CP(=O)(O)O)CP(=O)(O)O)N(CP(=O)(O)O)CP(=O)(O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.